

Sorafenib vs. Placebo: A Comparative Analysis of Pivotal Clinical Trial Data

Author: BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sorafenib versus placebo, focusing on the pivotal clinical trial data from the SHARP (Hepatocellular Carcinoma) and TARGET (Renal Cell Carcinoma) studies. The information is intended for researchers, scientists, and professionals in drug development to offer a detailed understanding of Sorafenib's efficacy and the methodologies employed in its clinical evaluation.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key quantitative data from the SHARP and TARGET trials, offering a clear comparison of Sorafenib's performance against placebo.

Table 1: Efficacy Outcomes in the SHARP Trial (Advanced Hepatocellular Carcinoma)

Endpoint	Sorafenib (n=299)	Placebo (n=303)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (OS)	10.7 months	7.9 months	0.69 (0.55 - 0.87)	<0.001
Median Time to Progression (TTP)	5.5 months	2.8 months	0.58 (0.45 - 0.74)	<0.001
Disease Control Rate (DCR)	43%	32%	-	0.002

Data sourced from the SHARP (Sorafenib Hepatocellular Carcinoma Assessment Randomized Protocol) trial.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Efficacy Outcomes in the TARGET Trial (Advanced Renal Cell Carcinoma)

Endpoint	Sorafenib (n=451)	Placebo (n=452)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	5.5 months	2.8 months	0.44 (0.35 - 0.55)	<0.01
Median Overall Survival (OS)*	17.8 months	15.2 months	0.88 (0.74 - 1.04)	0.146

Data sourced from the TARGET (Treatment Approaches in Renal Cancer Global Evaluation Trial) study.[\[5\]](#) *The Overall Survival data in the TARGET trial was confounded by a high rate of crossover from the placebo group to the Sorafenib group.

Experimental Protocols

The methodologies for the pivotal Phase III trials, SHARP and TARGET, are detailed below.

SHARP Trial (NCT00105443)

The Sorafenib Hepatocellular Carcinoma Assessment Randomized Protocol (SHARP) was a multinational, randomized, double-blind, placebo-controlled Phase III trial.^{[1][6]}

- Patient Population: The trial enrolled 602 patients with advanced hepatocellular carcinoma who had not received prior systemic therapy.^{[1][4]} Key inclusion criteria included:
 - Histologically or cytologically confirmed advanced HCC.^[7]
 - Child-Pugh class A liver function.^[1]
 - Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.^{[1][7]}
 - At least one measurable, untreated lesion according to RECIST criteria.^[7]
 - Life expectancy of at least 12 weeks.^{[1][7]}
- Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either Sorafenib (400 mg twice daily) or a matching placebo.^{[1][2][7]} Treatment was continued until radiological and symptomatic progression.
- Endpoints:
 - Primary Endpoints: Overall Survival (OS) and time to symptomatic progression.^[2]
 - Secondary Endpoints: Time to radiologic progression (TTP) and disease control rate (DCR).^[2]
 - Tumor Assessment: Tumor response and progression were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).^[7] RECIST defines response as follows:
 - Complete Response (CR): Disappearance of all target lesions.^{[8][9]}
 - Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of target lesions.^{[8][9]}
 - Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of target lesions or the appearance of new lesions.^{[8][9]}

- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[9]
- Statistical Analysis: The primary analysis for OS and TTP was a stratified log-rank test. The trial was designed to have 80% power to detect a 33% improvement in median OS.

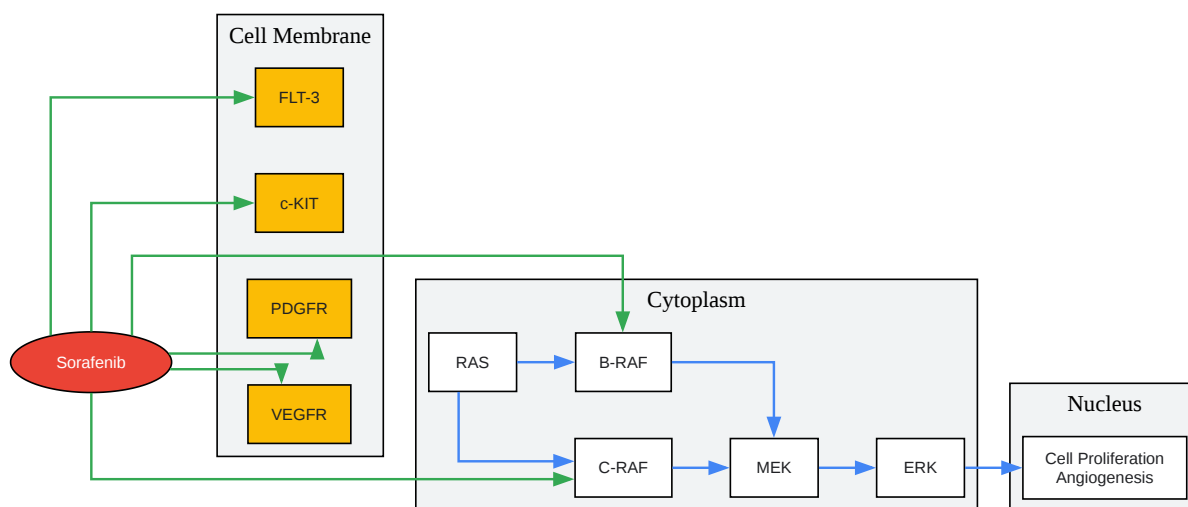
TARGET Trial (NCT00088972)

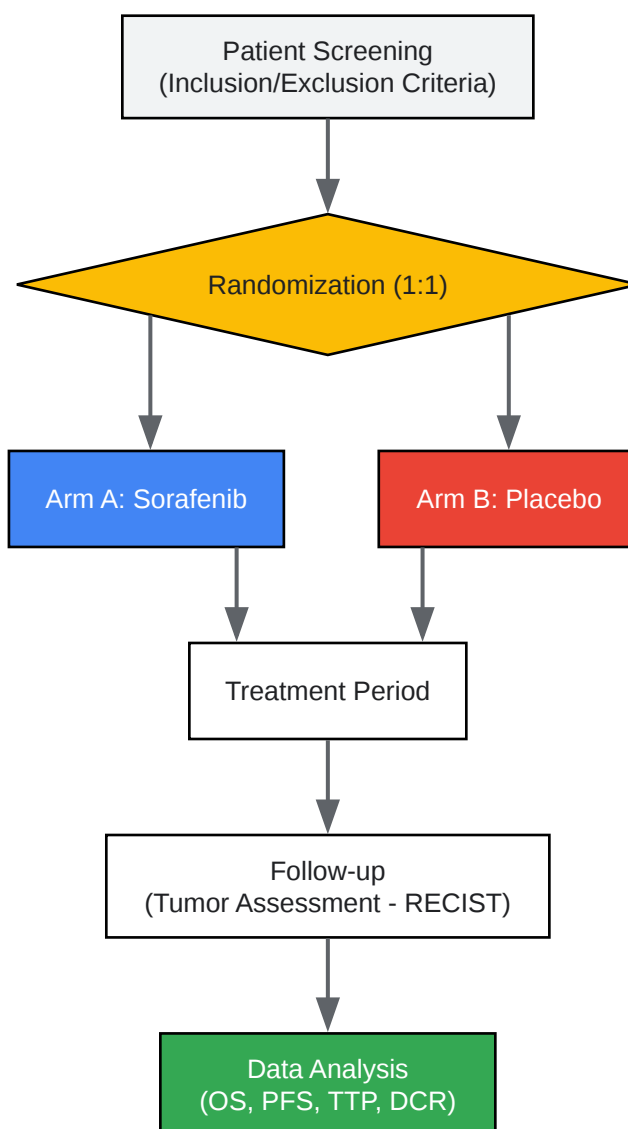
The Treatment Approaches in Renal Cancer Global Evaluation Trial (TARGET) was a multicenter, randomized, double-blind, placebo-controlled Phase III study.[5]

- Patient Population: The study included 903 patients with advanced renal cell carcinoma who had failed one prior systemic therapy.[10] Key inclusion criteria were:
 - Advanced or metastatic RCC.
 - Prior failure of at least one systemic therapy.
 - Measurable disease as per RECIST criteria.
 - Exclusion of patients with brain metastases or prior exposure to VEGF pathway inhibitors.
[5]
- Treatment Regimen: Patients were randomized to receive either Sorafenib (400 mg twice daily) or placebo.[10] A key feature of this trial was the allowance for patients in the placebo arm to cross over to the Sorafenib arm upon disease progression.[10]
- Endpoints:
 - Primary Endpoint: Overall Survival (OS).[5]
 - Secondary Endpoint: Progression-Free Survival (PFS).[11]
 - Tumor Assessment: Tumor response was assessed according to RECIST criteria.
- Statistical Analysis: The primary analysis of OS was planned after a prespecified number of events. The analysis of PFS was also a key endpoint. The statistical plan accounted for the potential impact of patient crossover on the OS analysis.

Mandatory Visualization

Sorafenib Signaling Pathway





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- To cite this document: BenchChem. [Sorafenib vs. Placebo: A Comparative Analysis of Pivotal Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682412#sorafenib-vs-placebo-clinical-trial-data-analysis]

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